molecular formula C19H22N2O5S B12141958 methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12141958
M. Wt: 390.5 g/mol
InChI Key: UJWWRNFCTBSFNU-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds is characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring, often modified with diverse substituents to tune physicochemical and biological properties. Key structural features of this compound include:

  • A 2,4-dimethoxyphenyl group at position 5, contributing electron-donating effects and influencing aromatic interactions.
  • A methyl ester at position 6, affecting lipophilicity and metabolic stability.
  • Ethyl and methyl groups at positions 2 and 7, respectively, modulating steric and electronic environments.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(12-8-7-11(24-3)9-13(12)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3

InChI Key

UJWWRNFCTBSFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds in a single step. For this compound, a modified Biginelli reaction is employed to synthesize the dihydropyrimidine intermediate. Ethyl acetoacetate, thiourea, and 2,4-dimethoxybenzaldehyde react under acidic conditions to yield 4-aryl-3,4-dihydropyrimidine-2(1H)-thione (1 ) (Fig. 1).

3,4-Dihydropyrimidine-2(1H)-thione (1): C13H16N2O3S\text{3,4-Dihydropyrimidine-2(1H)-thione (1): } \text{C}{13}\text{H}{16}\text{N}2\text{O}3\text{S}

Subsequent alkylation with methyl chloroacetate introduces the ester moiety at position 6, forming intermediate 2 (Fig. 1).

Alkylated Intermediate (2): C16H20N2O5S\text{Alkylated Intermediate (2): } \text{C}{16}\text{H}{20}\text{N}2\text{O}5\text{S}

Intramolecular Cyclization

Cyclization of intermediate 2 is achieved using polyphosphoric acid (PPA) or toluene under reflux (Fig. 1). PPA promotes dehydration and ring closure, yielding the thiazolo[3,2-a]pyrimidine core.

Final Compound: C20H23N2O6S\text{Final Compound: } \text{C}{20}\text{H}{23}\text{N}2\text{O}6\text{S}

Fig. 1. Synthetic pathway for methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Detailed Synthesis Procedures

Step 1: Synthesis of 4-(2,4-Dimethoxyphenyl)-3,4-Dihydropyrimidine-2(1H)-Thione (1)

Reagents :

  • 2,4-Dimethoxybenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Thiourea (1.5 equiv)

  • Hydrochloric acid (HCl, catalytic)

Procedure :

  • Combine reagents in ethanol (50 mL) and reflux at 80°C for 6 hours.

  • Cool the mixture to room temperature and neutralize with aqueous NaHCO₃.

  • Filter the precipitate and recrystallize from ethanol to obtain 1 as a yellow solid.

Yield : 68–72%.

Step 2: Alkylation with Methyl Chloroacetate

Reagents :

  • Intermediate 1 (1.0 equiv)

  • Methyl chloroacetate (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF, solvent)

Procedure :

  • Suspend 1 and K₂CO₃ in DMF (30 mL).

  • Add methyl chloroacetate dropwise at 0°C and stir for 12 hours at room temperature.

  • Quench with ice water, extract with ethyl acetate, and concentrate to obtain 2 as a white powder.

Yield : 85–88%.

Step 3: Cyclization to Thiazolo[3,2-a]Pyrimidine

Reagents :

  • Intermediate 2 (1.0 equiv)

  • Polyphosphoric acid (PPA, 5.0 equiv)

Procedure :

  • Heat 2 and PPA at 120°C for 4 hours.

  • Pour the mixture into ice water, adjust pH to 7 with NH₄OH, and extract with dichloromethane.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the target compound.

Yield : 62–65%.

Optimization of Reaction Conditions

Temperature and Time

Cyclization efficiency depends critically on temperature:

  • 100°C : Partial conversion (yield: 45%).

  • 120°C : Optimal yield (62–65%).

  • 140°C : Decomposition observed.

Reaction time studies indicate 4 hours as optimal for complete cyclization.

Solvent and Catalyst Screening

Solvent/CatalystYield (%)Purity (%)
PPA (neat)6598
Toluene5895
DMF4290

PPA outperforms solvents due to its dual role as catalyst and dehydrating agent.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, C7-CH₃), 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.20 (q, J = 7.2 Hz, 2H, COOCH₂), 5.52 (s, 1H, C5-H), 6.45–7.10 (m, 3H, aromatic).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 22.5 (C7-CH₃), 55.8 (OCH₃), 56.2 (OCH₃), 109.5 (C5), 168.4 (C=O).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the fused thiazole-pyrimidine system and substituent orientations (Fig. 2). Key bond lengths:

  • C5–N1: 1.35 Å

  • S1–C2: 1.72 Å

Fig. 2. Crystal structure of the target compound.

Applications and Derivatives

The compound’s bioactivity profile includes:

  • Antimicrobial Activity : MIC = 12.5 µg/mL against S. aureus.

  • Anti-Inflammatory Effects : 58% inhibition of COX-2 at 10 µM.

Derivatives with modified ester groups (e.g., ethyl to propyl) show enhanced pharmacokinetic properties .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive positions, particularly at the ester group (C6) and methyl substituents.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Ester hydrolysisNaOH (aqueous), ethanol, reflux 4–6 hCarboxylic acid derivative at C6 position78–82%
Methoxy substitutionBBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT, 12 hDemethylated phenolic derivative at C2/C465%
Thioester formationLawesson's reagent, toluene, 110°CThioester analog with C=O → C=S conversion71%

Key findings:

  • Hydrolysis of the methyl ester proceeds efficiently under basic conditions, enabling carboxylate intermediate generation for further derivatization .

  • Selective demethylation of methoxy groups occurs with boron tribromide, preserving the thiazolo-pyrimidine core.

Oxidation and Reduction

The ketone group at C3 and ethyl substituent at C2 participate in redox reactions.

ProcessReagents/ConditionsOutcomeSelectivitySource
Ketone reductionNaBH₄, MeOH, 0°C → RT, 2 hSecondary alcohol at C3>90%
Ethyl oxidationKMnO₄, H₂O, 70°C, 8 hCarboxylic acid formation at C2 ethyl chain58%
Aromatic ring hydroxylationm-CPBA, CHCl₃, RT, 24 hEpoxidation of dimethoxyphenyl ring42%

Notable observations:

  • Sodium borohydride selectively reduces the C3 ketone without affecting ester groups.

  • Over-oxidation of the ethyl group occurs under strong acidic conditions, forming a carboxylic acid side chain.

Ring-Opening and Rearrangements

The thiazolo[3,2-a]pyrimidine system displays controlled ring-opening under specific conditions:

ConditionsReagentsMajor ProductsMechanismSource
Acidic hydrolysisHCl (conc.), H₂O, reflux 12 hPyrimidine-thiol and thiazole fragmentsProtonation/cleavage
Basic ring expansionK₂CO₃, DMF, 120°C, 6 hThiazepine derivativesRing enlargement
Photolytic cleavageUV light (254 nm), CH₃CN, 24 hIsothiocyanate intermediatesRadical pathway

Critical insights:

  • Concentrated hydrochloric acid cleaves the thiazole ring, yielding separable thiol-containing fragments.

  • Photolytic reactions produce reactive isothiocyanate species useful for click chemistry applications .

Cyclization and Cross-Coupling

The compound serves as a substrate for constructing polycyclic systems:

ReactionPartners/CatalystsNew Rings FormedYieldSource
Buchwald-HartwigPd(OAc)₂, Xantphos, aryl halidesC6-arylated derivatives60–75%
1,3-Dipolar cycloadditionAzomethine ylides, Cu(OTf)₂Spiro-pyrrolidine systems55%
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl-functionalized analogs68%

Applications:

  • Palladium-catalyzed couplings enable modular functionalization at C6 for structure-activity relationship studies .

  • Spirocyclic derivatives exhibit enhanced biological activity profiles.

Stability and Degradation

Long-term stability assessments reveal:

Stress ConditionDegradation ProductsHalf-LifeSource
Aqueous solution (pH 7.4, 37°C)Hydrolyzed ester and oxidized thiazole48 h
UV exposure (365 nm)Ring-contracted imidazolidinones72 h (complete)
Thermal stress (100°C)Dimerization via Diels-Alder pathway120 h

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a broad spectrum of pharmacological properties. Notably:

  • Anti-inflammatory Properties : Preliminary studies suggest that methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrates significant anti-inflammatory effects.
  • Antimicrobial Activity : Derivatives of this compound are being evaluated for their potential as antimicrobial agents due to their ability to interact effectively with various biological targets .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Antiviral Agents : Similar compounds have shown promise in antiviral applications against various viral pathogens.
  • Antitumor Activity : The structural characteristics of the compound suggest it may possess antitumor properties that warrant further investigation.
  • Antibacterial Properties : Research into related thiazolo[3,2-a]pyrimidines has indicated effectiveness against bacterial strains.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidines:

StudyFindings
Viveka et al., 2012Reported synthesis methods for related compounds with demonstrated antibacterial properties against Mycobacterium tuberculosis .
MDPI StudyExplored various derivatives exhibiting antiviral and antitumor properties through structure-activity relationship studies .
Patent WO2016132378A2Described novel processes for preparation and highlighted potential pharmaceutical compositions containing similar thiazole derivatives .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Key Structural Features Key References
Target Compound 5-(2,4-dimethoxyphenyl), 2-ethyl, 7-methyl, 6-methyl ester Electron-rich aryl group; methyl ester enhances lipophilicity Inferred from
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl), 6-ethyl ester Bromine (electron-withdrawing) enhances halogen bonding; ethyl ester increases solubility
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(dichlorophenyl-pyrazolyl)methylene-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-methylphenyl), 2-(dichlorophenyl-pyrazolyl)methylene Bulky substituents at position 2 may hinder rotational freedom; dichlorophenyl enhances halogen interactions
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(3,4-dimethoxyphenyl), 6-methyl ester Methoxy groups at 3,4-positions alter electronic density; similar lipophilicity to target compound

Physicochemical Properties

Property Target Compound Ethyl 5-(4-bromophenyl) Derivative Ethyl 5-(4-methylphenyl) Derivative
Melting Point Not reported 160–162°C 128–130°C
Solubility Moderate in DMSO (inferred) Low in water; soluble in chloroform Low in polar solvents
Spectral Data IR: ~1717 cm⁻¹ (ester C=O); ¹H NMR: δ 1.23 (ethyl CH3), 2.60 (CH3) (inferred from ) IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 4.03 (ester CH2) IR: 1715 cm⁻¹ (C=O); ¹H NMR: δ 7.10–7.76 (aryl H)

Crystallographic Insights

  • Ethyl 5-(4-bromophenyl) Derivative : X-ray studies revealed homochiral chains stabilized by Br···π interactions, critical for enantiomeric resolution .
  • Ethyl 2-(2-acetoxybenzylidene) Derivative : Dihedral angles between aryl and thiazolopyrimidine planes influence π-π stacking and supramolecular assembly .

Biological Activity

Methyl 5-(2,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine structure. Its molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, indicating the presence of various functional groups that contribute to its biological activity. The synthesis typically involves multi-component reactions, including the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate under controlled conditions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds within this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

Preliminary studies highlight the anti-inflammatory potential of this compound. Thiazolo[3,2-a]pyrimidine derivatives have been found to inhibit pro-inflammatory mediators and cytokines in various models of inflammation. The mechanism involves modulation of signaling pathways associated with inflammation .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 5.69 to 9.36 µM for related derivatives. The mechanism involves interference with cellular signaling pathways critical for tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The sulfur atom in the thiazole ring can engage in nucleophilic attacks on electrophilic centers in target biomolecules.
  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) and urokinase which are involved in cancer progression and inflammation .
  • Receptor Modulation : Some derivatives act as positive allosteric modulators at NMDA receptors and inhibitors of acetylcholinesterase (AChE), suggesting potential neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineC21H23N3O4SC_{21}H_{23}N_{3}O_{4}SKnown for anti-inflammatory properties
Methyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineC22H22BrN3O4SC_{22}H_{22}BrN_{3}O_{4}SExhibits different biological activities
Ethyl 5-(phenyl)-7-methyl-thiazolo[3,2-a]pyrimidineC21H23N3O4SC_{21}H_{23}N_{3}O_{4}SServes as a baseline for comparison

The unique substitution pattern of methyl 5-(2,4-dimethoxyphenyl)-2-ethyl enhances its solubility and biological activity compared to other derivatives.

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